Dimethyl oxalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-7-3(5)4(6)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVENUNSWAXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(CH3)2C2O4, C4H6O4 | |
| Record name | dimethyl oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethyl_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060287 | |
| Record name | Ethanedioic acid, dimethyl ester | |
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Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystalline aggregates; [MSDSonline] | |
| Record name | Methyl oxalate | |
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Vapor Pressure |
1.14 [mmHg] | |
| Record name | Methyl oxalate | |
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CAS No. |
553-90-2 | |
| Record name | Dimethyl oxalate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=553-90-2 | |
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| Record name | Methyl oxalate | |
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| Record name | Dimethyl oxalate | |
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| Record name | Ethanedioic acid, 1,2-dimethyl ester | |
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| Record name | Ethanedioic acid, dimethyl ester | |
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| Record name | Dimethyl oxalate | |
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| Record name | DIMETHYL OXALATE | |
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Synthesis Methodologies of Dimethyl Oxalate
Oxidative Carbonylation Routes
Oxidative carbonylation represents a key pathway for synthesizing dimethyl oxalate (B1200264). This method involves the reaction of carbon monoxide with an oxidizing agent in the presence of a catalyst. A prominent industrial method involves the vapor-phase reaction of carbon monoxide with methyl nitrite (B80452). doi.orgacs.orgresearchgate.net This process is typically conducted at moderate temperatures, ranging from 80 to 120 °C, over palladium-based catalysts, which have demonstrated high activity and selectivity. tandfonline.comacs.org
The coupling reaction of carbon monoxide and methyl nitrite over a palladium catalyst is a vital step in the production of dimethyl oxalate from syngas. doi.orgresearchgate.net This gas-phase synthesis has been the subject of extensive research to enhance catalyst performance and understand the reaction kinetics, which are generally described by the Langmuir-Hinshelwood model. doi.org
Novel palladium catalysts utilizing carbon nanofibers (CNFs) as a support material have shown significant improvements in both activity and selectivity for the gas-phase synthesis of this compound. acs.orgresearchgate.net The high surface area of the CNF support and the presence of oxygen-containing groups allow for finely dispersed palladium particles. acs.org
Research indicates that a catalyst with palladium supported on carbon nanofibers (specifically CNF-05) exhibits the highest activity. This superior performance is attributed to the support's high surface area, smaller metal particles, and a relatively weak metal-support interaction, which may improve the catalyst's redox properties. acs.orgresearchgate.net Functionalization of these carbon nanofibers by air oxidation has been found to dramatically increase the conversion of methyl nitrite. acs.org
Research Findings on Pd/CNF Catalysts
| Catalyst Support | Key Characteristics | Impact on Performance |
|---|---|---|
| Carbon Nanofiber (CNF-05) | High surface area, smaller Pd particles, weak metal-support interaction. acs.orgresearchgate.net | Highest activity for this compound synthesis. acs.orgresearchgate.net |
Palladium supported on alpha-alumina (α-Al₂O₃) is considered a conventional catalyst for the synthesis of this compound. acs.org Extensive studies have been conducted to understand the reaction mechanism and kinetics on this catalyst system. The formation of this compound is initiated by the adsorption of both methyl nitrite and carbon monoxide onto the catalyst surface. researchgate.net
Investigations using in-situ infrared spectroscopy have identified key intermediates in the reaction pathway. Carbon monoxide adsorbs to the palladium surface in both linear and bridged forms, but only the bridged CO is believed to participate in the reaction. The coupling of two ON–Pd–COOCH₃ intermediates is a critical step in the formation of this compound. researchgate.net
Performance Data for Pd/α-Al₂O₃ Catalysts
| Parameter | Value | Conditions |
|---|---|---|
| CO per pass conversion | 62.3% | 1.2:1 CO to methyl nitrite ratio, 1.5% Pd loading, 120°C reaction temperature. google.com |
| This compound selectivity | 98.2% | 1.2:1 CO to methyl nitrite ratio, 1.5% Pd loading, 120°C reaction temperature. google.com |
| CO per pass conversion | 55.4% | 1.5:1 CO to methyl nitrite ratio, 0.5% Pd loading, 130°C reaction temperature. google.com |
To enhance catalytic performance, modifications to the support material have been explored. One such development is the use of a magnesium oxide (MgO) coating on gamma-alumina (γ-Al₂O₃) as a support for palladium catalysts (Pd/MgO/γ-Al₂O₃). cas.cnacs.org The MgO is applied to the γ-Al₂O₃ support, which can increase the surface basicity and strengthen the interaction between the palladium particles and the support. nih.govnih.gov
These Pd/MgO/γ-Al₂O₃ catalysts have shown significantly improved catalytic activities compared to those supported on γ-Al₂O₃ alone. acs.orgnih.gov Research demonstrates that a Pd/MgO/γ-Al₂O₃ catalyst with a 30% mass ratio of MgO to γ-Al₂O₃ can deliver a space-time yield (STY) of this compound that is three times higher than that of the Pd/γ-Al₂O₃ catalyst. nih.gov The enhanced performance is linked to the layer-by-layer coverage of γ-Al₂O₃ by MgO, which modifies the support's properties. nih.gov
Effect of MgO Coating on Catalyst Performance
| Catalyst | DMO STY (Space-Time Yield) | Key Finding |
|---|---|---|
| Pd/γ-Al₂O₃ | Baseline | Standard performance. nih.gov |
| Pd/MgO/γ-Al₂O₃ (30% MgO) | 3x higher than Pd/γ-Al₂O₃ | The MgO coating significantly enhances the catalytic activity for this compound production. nih.gov |
In the case of carbon nanofiber (CNF) supports , a relatively weak metal-support interaction is suggested to improve the redox properties of the catalyst, contributing to its high activity. acs.orgacs.orgresearchgate.net
For Pd/α-Al₂O₃ catalysts , the interaction influences the adsorption of reactants and the formation of intermediates on the palladium surface. researchgate.net
With Pd/MgO/γ-Al₂O₃ catalysts , the addition of MgO enhances the metal-support interaction. nih.govnih.gov This stronger interaction is believed to contribute to the improved catalytic performance and stability. nih.gov Similarly, using hierarchical Nb₂O₅ as a support with abundant oxygen defects can anchor palladium species, promoting electron transfer and enhancing the metal-support interaction. This leads to superior catalytic activity by beneficially activating the adsorbed CO molecules. rsc.org
The design of the support material, therefore, allows for the tuning of the metal-support interaction to optimize catalyst performance for this compound synthesis.
Compound Information Table
| Compound Name | PubChem CID |
|---|---|
| This compound | 11120 nih.govepa.gov |
| Carbon monoxide | 281 nih.gov |
| Methyl nitrite | 12231 uni.lunih.gov |
| Palladium | 23938 ereztech.comfishersci.noamericanelements.comamericanelements.com |
| α-Alumina (Alpha-Alumina) | 9989226 fishersci.becenmed.comlabsolu.canih.gov |
| γ-Alumina (Gamma-Alumina) | 9989226 fishersci.ca |
Palladium-Catalyzed Oxidative Carbonylation of Carbon Monoxide and Methyl Nitrite
Catalyst Design and Engineering for Palladium-Based Systems
Palladium Valence State and Aggregate State in Catalytic Selectivity
The selective synthesis of this compound (DMO) versus dimethyl carbonate (DMC) from carbon monoxide is critically influenced by the nature of the palladium (Pd) catalyst used. Research has identified that both the oxidation state and the physical aggregation of palladium atoms are determining factors in the reaction's outcome. rsc.orgacs.org
Specifically, the aggregation of palladium centers is considered a vital functional motif for catalytic selectivity. rsc.org Aggregated palladium is beneficial for the formation of DMO. rsc.orgresearchgate.net In contrast, isolated palladium atoms are conducive to the production of DMC. rsc.org
The valence state of palladium also plays a crucial role. Density functional theory (DFT) calculations have shown that mononuclear, isolated Pd(II) centers are critical for high selectivity towards DMC. acs.orgsci-hub.se However, in the presence of carbon monoxide, Pd(II) species are easily reduced to Pd(0). acs.orgsci-hub.semdpi.com The subsequent aggregation of these Pd(0) centers creates the active sites that preferentially lead to the selective generation of DMO. acs.orgresearchgate.netsci-hub.se Therefore, controlling the aggregation and valence state of the palladium catalyst is a key strategy for directing the synthesis towards this compound.
Table 1: Influence of Palladium State on Product Selectivity
| Palladium State | Predominant Product | Source |
|---|---|---|
| Aggregated Pd(0) | This compound (DMO) | rsc.orgacs.orgresearchgate.net |
Reaction Mechanisms of Oxidative Carbonylation
The conversion of methanol (B129727) to this compound via oxidative carbonylation is governed by complex surface reaction mechanisms. Understanding these pathways is essential for catalyst optimization and process design.
DFT Studies on Reaction Pathways
Density Functional Theory (DFT) has been extensively used to elucidate the specific elementary steps and preferred reaction pathways for DMO synthesis at the atomic level. These computational studies provide insights that are difficult to obtain through experimental methods alone.
DFT calculations have shown that the most favorable pathway for DMO formation involves the coupling of two methoxycarbonyl (COOCH3) intermediates on the catalyst surface. tyut.edu.cn This route begins with the adsorption and reaction of CO and a methoxy (B1213986) species to form the first COOCH3 intermediate. A second COOCH3 intermediate is formed similarly, and the two then couple to produce this compound.
Studies have explored various catalyst surfaces, such as palladium doped with silver (Pd-Ag), to understand the influence of catalyst composition. On these surfaces, the coupling of two COOCH3 intermediates remains the optimal pathway. tyut.edu.cn The specific surface structure of the catalyst can, however, influence the preference between different potential pathways. For instance, some catalyst surfaces might favor the COOCH3-COOCH3 coupling path, while others might promote a pathway where a COOCH3 intermediate couples with another CO molecule. DFT calculations have also been instrumental in confirming that aggregated Pd(0) centers are the active sites for DMO formation, while isolated Pd(II) centers favor DMC. acs.orgsci-hub.se
Rate-Determining Steps in DMO Synthesis
Identifying the rate-determining step (RDS) is crucial for targeted catalyst design to enhance reaction rates. For DMO synthesis, the specific RDS can vary depending on the catalyst and conditions, but DFT and kinetic studies have pinpointed the most likely candidates.
Process Intensification Strategies
To improve the economic and environmental viability of this compound production, process intensification strategies are employed. These strategies aim to combine multiple operations into a single unit, enhance efficiency, and reduce energy consumption.
Reactor Design for Oxidative Carbonylation
The choice and design of the reactor are central to the process of oxidative carbonylation. Both fixed-bed and fluidized-bed reactors are commonly utilized for this gas-phase reaction.
Fixed-Bed Reactors: An isothermal fixed-bed reactor is a viable option, often operating at conditions around 130 °C and 2 MPa. patsnap.comresearchgate.net Sectionalized fixed-bed reactors with multiple catalyst beds can also be used. For instance, a reactor might contain three stages of an alumina-supported palladium catalyst, with quenching agents introduced between the beds to manage the exothermic heat of reaction. patsnap.com
Fluidized-Bed Reactors: A fluidized-bed reactor is often considered preferable for vapor-phase oxidative carbonylation due to superior temperature control, which is critical for managing the highly exothermic reaction and maintaining catalyst performance. psu.edursc.org This reactor type also facilitates continual catalyst regeneration. rsc.org Magnetically stabilized fluidized bed (MSFB) reactors have also been explored, which use a magnetic catalyst in a uniform magnetic field to combine the advantages of various reactor types. researchgate.netcjcatal.com
Table 2: Comparison of Reactor Types for Oxidative Carbonylation
| Reactor Type | Key Features | Typical Operating Conditions | Source |
|---|---|---|---|
| Isothermal Fixed-Bed | Simple design, stable catalyst bed. | 130 °C, 2 MPa | patsnap.comresearchgate.net |
| Sectionalized Fixed-Bed | Multiple beds with inter-stage cooling/quenching. | ~135 °C, 0.4 MPa | patsnap.com |
| Fluidized-Bed | Excellent temperature control, allows for catalyst regeneration. | 120-150 °C, 0.7-1.0 MPa | psu.edursc.org |
Table 3: Mentioned Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 11116 |
| Methanol | 887 |
| Carbon Monoxide | 281 |
| Palladium | 23939 |
| Dimethyl Carbonate | 11237 |
| Methyl Nitrite | 12151 |
| Silver | 23954 |
| Copper | 23978 |
| Oxygen | 977 |
| Nitrogen | 947 |
| Hydrogen | 783 |
| Carbon Dioxide | 280 |
Optimization of Reaction Conditions (Temperature, Pressure, Molar Ratios)
The synthesis of this compound (DMO) through the oxidative carbonylation of methanol is highly sensitive to the interplay of temperature, pressure, and the molar ratios of the reactants. Fine-tuning these parameters is crucial for maximizing yield and selectivity.
Optimal temperature is a key factor; for instance, in the synthesis of DMO via the gaseous phase coupling reaction of carbon monoxide (CO) with methyl nitrite (MN) over a Pd-Fe/Al2O3 catalyst, the ideal reaction temperature has been identified as 403 K. hep.com.cn Research has shown that while higher temperatures can increase reaction rates, they can also lead to the undesirable self-dissociation of methyl nitrite at temperatures exceeding 140°C (413 K). doi.org
Pressure also plays a significant role. In the hydrogenation of this compound, a related process, optimized reaction pressures of around 2 MPa to 37 bar have been reported to enhance conversion and yield. researchgate.net For the oxidative carbonylation process, maintaining an appropriate pressure is essential for ensuring the stability of the reactants and intermediates.
The molar ratios of the reactants are another critical variable. A suitable molar ratio of methyl nitrite to carbon monoxide is approximately 1:1. hep.com.cn In the context of the related regeneration reaction, a methanol to nitric oxide (NO) feed ratio between 1.5 and 2.2 is suggested to suppress side reactions. doi.org Furthermore, a high molar ratio of hydrogen to DMO, in the range of 80-100, has been found to be optimal in the hydrogenation of DMO. researchgate.net
Table 1: Optimized Reaction Conditions for this compound Synthesis and Related Processes
| Parameter | Optimized Value | Process Context |
|---|---|---|
| Temperature | 403 K | DMO synthesis via CO coupling with methyl nitrite |
| Pressure | 2 MPa - 37 bar | Hydrogenation of DMO / DMO Synthesis |
| Molar Ratio (MN:CO) | 1:1 | DMO synthesis via CO coupling |
| Molar Ratio (Methanol:NO) | 1.5 - 2.2 | Methyl nitrite regeneration |
| Molar Ratio (H2:DMO) | 80 - 100 | Hydrogenation of DMO |
Regeneration of Methyl Nitrite in the Process
The regeneration of methyl nitrite is typically achieved through the reaction of methanol, nitric oxide (NO), and oxygen (O2). acs.org This reaction can be carried out in a packed bubble column reactor. acs.org The efficiency of this regeneration process is influenced by several factors, including reaction temperature, the concentration of methanol, and the molar ratio of nitric oxide to oxygen. researchgate.net
Studies have shown that the yield of methyl nitrite can be maximized by optimizing these conditions. For instance, a maximum yield of 88.5% has been achieved at reaction temperatures between 293-308 K, a methanol concentration of 40-80 wt.%, a nitric oxide to oxygen mole ratio of 6, and a superficial gas velocity of 17.4 cm/s. researchgate.net The development of kinetic models and mathematical simulations for the regeneration process in packed bubble column reactors has been instrumental in understanding and optimizing these parameters. acs.org
Alternative Catalytic Systems for Oxidative Carbonylation
While palladium-based catalysts are commonly used for the oxidative carbonylation of methanol to this compound, research has explored alternative catalytic systems to improve efficiency, reduce costs, and enhance stability.
Copper-Based Catalysts
Copper-based catalysts have emerged as a favorable alternative due to their heterogeneity, which simplifies the separation of the catalyst from the product mixture. scispace.com These catalysts are often supported on materials like activated carbon. mdpi.com For instance, a carbon-supported cupric chloride (CuCl2) heterogeneous catalyst has been used in a one-step gas-phase process for producing dimethyl carbonate, a related reaction where this compound is a potential byproduct. mdpi.com
The use of CuCl2-based catalysts with activated carbon and a heteropoly acid as a second support has been shown to maximize selectivity in the oxidative carbonylation of methanol. scispace.com The reaction conditions for these copper-based systems are typically a temperature of around 130°C and a pressure of 2 MPa. scispace.com The loading of the copper species on the support material is a critical factor; for example, with a CuCl2 catalyst on activated carbon, high dispersion of the copper species is observed at loadings below 10%. mdpi.com
Other Transition Metal Catalysts
Beyond copper, other transition metals have been investigated for their catalytic activity in the synthesis of this compound and related compounds. In the context of the low-pressure gas-phase synthesis of dimethyl carbonate from carbon monoxide and methyl nitrite, Pd(II)-Cu(II) bimetallic catalysts are utilized. In this system, the copper(II) acts as a promoter, re-oxidizing the palladium(0) that forms due to the presence of carbon monoxide, thereby maintaining the catalytic activity of the palladium(II) active sites. mdpi.com
The search for effective catalysts also extends to the hydrogenation of this compound to produce valuable chemicals like ethylene (B1197577) glycol. While noble metals like ruthenium have shown high activity, their high cost and other drawbacks have limited their industrial application. usm.my This has spurred further research into more accessible and robust transition metal catalysts.
Catalytic Transformations and Reactions of Dimethyl Oxalate
Hydrogenation of Dimethyl Oxalate (B1200264)
Hydrogenation of DMO is a versatile process that can be tailored to produce various valuable chemicals, including ethylene (B1197577) glycol (EG) and methyl glycolate (B3277807) (MG). The choice of catalyst and reactor technology is crucial in directing the reaction towards the desired product.
The production of ethylene glycol from dimethyl oxalate is a significant industrial process, often favored for its atom economy and integration with syngas-based chemical production routes.
The design and operation of the reactor are critical for optimizing the efficiency and selectivity of DMO hydrogenation to EG.
####### 3.1.1.4.2. Fluidized-Bed Reactors (FBRs)
Fluidized-bed reactors (FBRs) are well-suited for the gas-phase hydrogenation of this compound, a highly exothermic reaction. The primary advantages of FBRs in this application include their superior heat and mass transfer characteristics, which help maintain a uniform temperature profile across the reactor and prevent the formation of hot spots that can lead to catalyst deactivation and reduced selectivity. rsc.orgscientific.net The efficient mixing of reactants and catalyst particles within the fluidized bed ensures high conversion rates. rsc.org While fixed-bed reactors have been commonly studied, the inherent benefits of FBRs make them an attractive option for large-scale industrial production of ethylene glycol via DMO hydrogenation. scientific.net
####### 3.1.1.4.3. Multiscale Modeling and CFD Simulations
To better understand and optimize the complex hydrodynamics and reaction kinetics within fluidized-bed reactors, multiscale modeling and computational fluid dynamics (CFD) have been employed. scientific.netresearchgate.net Researchers have developed coupled models that integrate a single-particle model (SPM) with a broader CFD framework. The SPM can incorporate detailed reaction kinetics, such as hyperbola-like kinetics equations, to describe the processes occurring within individual catalyst particles. scientific.netresearchgate.net By assuming that all catalyst particles within a computational cell experience the same external conditions, these two models can be effectively coupled. scientific.net
These simulations provide valuable insights into the distribution of species mass fractions and the impact of parameters like catalyst particle size on intraparticle transfer resistance. scientific.netresearchgate.net Such models allow for the investigation of reactor behavior at a relatively low computational cost, facilitating the optimization of reactor design and operating conditions for the hydrogenation of DMO. researchgate.net
The selective hydrogenation of this compound to methyl glycolate is a key step in the production of biodegradable polymers like polyglycolic acid (PGA). The development of highly selective and active catalysts is crucial for the economic viability of this process.
Silica-supported Nickel-Cobalt (Ni-Co) alloy catalysts have been investigated for the selective hydrogenation of DMO to methyl glycolate. acs.org These non-precious metal catalysts offer a potentially more affordable alternative to noble metal-based systems. Research has shown that compared to monometallic nickel or cobalt catalysts, bimetallic Ni-Co alloys exhibit significantly enhanced DMO conversion and selectivity towards methyl glycolate at mild temperatures (e.g., 180 °C). acs.org
The synergistic interaction between nickel and cobalt is believed to be responsible for the improved catalytic performance. This synergy enhances the capacity and strength of hydrogen adsorption and creates active sites with uniform strength for the adsorption of DMO and key oxygenated intermediates. acs.org An optimized 15Ni-10Co/SiO2 catalyst demonstrated a DMO conversion of 87% and a methyl glycolate selectivity of 86%. acs.org
| Catalyst | DMO Conversion (%) | MG Selectivity (%) | Reference |
| 15Ni-10Co/SiO2 | 87 | 86 | acs.org |
Besides Ni-Co alloys, other catalytic systems have been developed for the selective production of methyl glycolate. A phosphorus-modified cobalt catalyst supported on silica (B1680970) (P-modified Co/SiO2) has shown high activity and stability. acs.org In a continuous test lasting 300 hours, a Co8P/SiO2 catalyst achieved a 94.6% conversion of DMO with an 88.1% selectivity to methyl glycolate. acs.org The presence of phosphorus was found to be essential for the enhanced catalytic performance. acs.org
Silver-based catalysts are also effective. Boron-modified silver catalysts on a silica support (B/Ag/SiO2) have demonstrated improved catalytic activity and selectivity for MG. wikipedia.org A catalyst with 1 wt% boron showed 100% DMO conversion and 88.3% MG selectivity, which was attributed to the high dispersion of the active silver metal and smaller particle size stabilized by the interaction between silver and boron. wikipedia.org
Controlling the selectivity of the DMO hydrogenation reaction is critical to maximize the yield of the desired product, methyl glycolate, and minimize the formation of byproducts. Common byproducts in this reaction include ethylene glycol (from further hydrogenation of MG), ethanol (B145695), and methyl formate. acs.orgwikipedia.org
The formation of these byproducts is influenced by the properties of the catalyst, particularly the nature of its active sites. For instance, in the case of Ni-Co/SiO2 catalysts, the strength of the acid sites on the catalyst support has been found to influence the selectivity towards ethanol and methyl formate. acs.org A synergy between the acid sites and the metal sites may promote the deep hydrogenation of DMO, leading to the formation of methyl formate. acs.org The hydrogenation of DMO is a successive reaction, proceeding from DMO to MG, then to ethylene glycol, and potentially further to ethanol. fishersci.ca Therefore, catalysts with a weaker hydrogenolysis ability are generally preferred to ensure the reaction stops at the methyl glycolate stage. fishersci.ca
The hydrogenation of this compound can also be directed to produce ethanol, offering an alternative route to this important biofuel and chemical feedstock from syngas-derived DMO. americanelements.comereztech.com
Copper-based catalysts, particularly Cu/SiO2, have been shown to be effective for this transformation. Under relatively mild conditions of 270°C and 2 MPa, a Cu/SiO2 catalyst can achieve high DMO conversion with an ethanol selectivity as high as 88%. americanelements.com The performance of these copper catalysts can be further enhanced by the addition of promoters. For example, molybdenum-doped Cu/SiO2 catalysts have been investigated for ethanol synthesis from DMO. ereztech.com
Iron-based catalysts also present a viable option for DMO hydrogenation to ethanol. Iron catalysts composed mainly of iron oxides have been developed that can achieve an ethanol yield of up to 90%. americanelements.com The selectivity of these iron-based systems can be tuned by adjusting reaction conditions such as temperature and the molar ratio of hydrogen to DMO. loradchemical.com For instance, a high temperature (270°C) and a high H2/DMO ratio favor the production of ethanol, while lower temperatures and H2/DMO ratios can lead to methyl acetate (B1210297) as the main product. loradchemical.com
Reactor Engineering for DMO Hydrogenation to EG
Selective Hydrogenation to Methyl Glycolate (MG)
Decarbonylation of this compound
The decarbonylation of this compound (DMO) represents a significant catalytic transformation, primarily utilized for the production of dimethyl carbonate (DMC). This process involves the removal of a carbonyl group (CO) from the DMO molecule.
Synthesis of Dimethyl Carbonate (DMC)sylzyhg.comresearchgate.net
The synthesis of DMC through the decarbonylation of DMO is a widely researched alternative to traditional, more hazardous methods. sylzyhg.comrsc.org This route is valued for its efficiency and the utility of its co-products.
A highly effective catalyst system for the decarbonylation of DMO is cesium carbonate (Cs2CO3) supported on an HZSM-5 zeolite. rsc.org Research has investigated the effects of different supports, calcination temperatures, and Cs2CO3 loadings to optimize the reaction conditions. rsc.org Optimal performance was achieved with a catalyst comprising 20 wt% Cs2CO3 on HZSM-5, calcined at 600 °C. rsc.org Under these optimized conditions, at a reaction temperature of 220 °C for 1.5 hours, a this compound conversion of 99.4% and a dimethyl carbonate selectivity of 97.6% were reported. rsc.orgresearchgate.net
Table 1: Catalytic Performance of 20% Cs2CO3/HZSM-5 in DMO Decarbonylation
| Parameter | Value | Reference |
|---|---|---|
| DMO Conversion | 99.4% | rsc.org |
| DMC Selectivity | 97.6% | rsc.org |
| Temperature | 220 °C | rsc.org |
| Time | 1.5 h | rsc.org |
The mechanism of DMO decarbonylation over Cs2CO3/HZSM-5 catalysts is closely linked to the catalyst's acidic and basic properties. rsc.org In-situ Fourier-transform infrared (FT-IR) studies have provided insight into the adsorption and activation of DMO on the catalyst surface. rsc.org The acidic sites present on the HZSM-5 support are believed to enhance the adsorption of DMO, which promotes its interaction with the catalytically active centers and accelerates the reaction. rsc.org It has been observed that the presence of both weakly acidic and basic sites is crucial for promoting the conversion of DMO and favoring the decarbonylation reaction pathway. rsc.org In contrast, studies with other zeolites like NaZSM-5 showed that sodium ions could form stable bidentate chelating structures with DMO, which hinders the molecule's contact with the active center and reduces catalytic activity. rsc.org
The stability of the Cs2CO3/HZSM-5 catalyst has been evaluated through multiple reaction cycles. rsc.org A key challenge in catalytic processes is the deactivation of the catalyst over time, which can be caused by factors such as carbon deposition. gychbjb.com For the Cs2CO3/HZSM-5 system, it was found that recovering the catalyst via distillation is an effective method to prevent the loss of the active Cs2CO3 component. rsc.org This recovery technique helps to increase the operational lifetime of the catalyst. rsc.org In other, similar systems, catalyst activity that has declined due to carbon deposition can often be restored to a certain degree through calcination for regeneration. gychbjb.com
Transesterification Reactions
This compound can undergo transesterification with alcohols to produce different oxalate esters. This reaction is a fundamental process in organic synthesis.
Transesterification with Phenol (B47542) to Diphenyl Oxalatesylzyhg.comsciencemadness.org
The transesterification of this compound with phenol is a key step in a non-phosgene route to producing diphenyl carbonate (DPC), an important monomer for polycarbonates. acs.org The process first yields diphenyl oxalate (DPO), which can then be decarbonylated to DPC. acs.org This pathway is considered an effective and environmentally friendlier alternative to traditional methods. acs.org
The synthesis of DPO from DMO and phenol typically proceeds via a two-step reaction module. acs.orgccspublishing.org.cn
Transesterification : this compound reacts with phenol to form the intermediate methyl phenyl oxalate (MPO) and methanol (B129727). acs.orgccspublishing.org.cn
Disproportionation : Two molecules of MPO then react to form one molecule of diphenyl oxalate (DPO) and one molecule of this compound (DMO), which can be recycled. acs.orgccspublishing.org.cn
Various heterogeneous catalysts have been studied for this reaction to enhance efficiency and selectivity. Catalysts such as SnO2/SiO2 and TS-1 have shown effectiveness. acs.orgccspublishing.org.cn For the SnO2/SiO2 catalyst, research indicates that weak Lewis acidity is beneficial for the reaction. ccspublishing.org.cn With an 8% tin loading on a silica carrier, a DMO conversion of 46.7% was achieved, with selectivities to MPO and DPO of 76.7% and 22.5%, respectively. ccspublishing.org.cn The TS-1 catalyst is also noted for its excellent selectivity towards MPO and DPO, which is attributed to the weak Lewis acid sites on its surface. acs.org
Hydrolysis of this compound
The hydrolysis of this compound (DMO) is a significant reaction, particularly for the production of high-purity oxalic acid. This process is characterized by its sequential nature and autocatalytic behavior.
The hydrolysis of this compound proceeds as a consecutive two-step reaction. researchgate.netacs.orgacs.orgacs.org In the first step, one of the ester groups of this compound is hydrolyzed, yielding monomethyl oxalate (MMO) and methanol. google.com
(COOCH₃)₂ + H₂O ⇌ (COOCH₃)(COOH) + CH₃OH google.com
Subsequently, the intermediate product, monomethyl oxalate, undergoes further hydrolysis to produce the final products, oxalic acid and another molecule of methanol. google.com
(COOCH₃)(COOH) + H₂O ⇌ (COOH)₂ + CH₃OH google.com
Product analysis using techniques such as High-Performance Liquid Chromatography (HPLC) has confirmed the presence of monomethyl oxalate as an intermediate compound during the hydrolysis process. acs.org
Kinetic studies of this compound hydrolysis have revealed that the process is autocatalytic. researchgate.netacs.orgacs.org Autocatalysis is a phenomenon where a reaction product also functions as a catalyst for that same reaction. researchgate.netrsc.org In this case, the oxalic acid produced from the hydrolysis of DMO and MMO accelerates the rate of its own formation. researchgate.netacs.orgacs.org
The autocatalytic nature of the reaction is characterized by a sigmoidal kinetic profile, where the reaction rate is initially slow, accelerates as the catalytic product accumulates, and then slows down again as the reactant is consumed. rsc.org Kinetic investigations have been performed in isothermal batch reactors under specific temperature ranges to quantify this behavior. researchgate.netacs.orgacs.org
| Parameter | Value/Range | Significance | Source |
|---|---|---|---|
| Temperature Range | 328.15–358.15 K | Investigates the effect of temperature on reaction rates and equilibrium. Higher temperatures significantly increase the hydrolysis rate. | researchgate.netacs.org |
| Reaction Type | Consecutive, Autocatalytic | Describes the multi-step nature of the hydrolysis and the catalytic role of the product. | researchgate.netacs.orgacs.org |
| Intermediate Product | Monomethyl Oxalate (MMO) | Confirms the two-step reaction pathway. | acs.orgacs.orgacs.org |
| Catalyst | Oxalic Acid (product) | Demonstrates the autocatalytic nature of the reaction's later stages. | researchgate.netacs.orgacs.org |
Both water and oxalic acid play crucial but distinct roles in the hydrolysis of this compound.
Condensation Reactions
This compound is a versatile reagent used in various condensation reactions to synthesize other valuable chemical compounds. wikipedia.orgwikiwand.com
This compound, like other oxalate esters, undergoes condensation reactions with ketones such as cyclohexanone (B45756). wikipedia.orgwikiwand.comatamankimya.comatamanchemicals.com This type of reaction, a Claisen condensation, is a key step in the synthesis of pimelic acid. wikiwand.comatamanchemicals.comguidechem.com The reaction with cyclohexanone produces a diketo-ester intermediate, which serves as a precursor that can be further processed to yield pimelic acid, a seven-carbon dicarboxylic acid used in the production of polymers and other organic compounds. wikipedia.orgwikiwand.comatamanchemicals.com
The diester functionality of this compound allows it to react with difunctional nucleophiles like diamines to form cyclic compounds. wikipedia.orgatamanchemicals.com When this compound is condensed with a diamine, it forms a cyclic diamide. wikipedia.orgwikiwand.comatamankimya.com
A prominent example is the reaction between this compound and o-phenylenediamine. This condensation reaction yields quinoxalinedione (B3055175) and two molecules of methanol. wikipedia.orgwikiwand.comatamankimya.com
C₂O₂(OCH₃)₂ + C₆H₄(NH₂)₂ → C₆H₄(NHCO)₂ + 2 CH₃OH wikipedia.orgwikiwand.com
Quinoxalinedione is an important heterocyclic compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of dimethyl oxalate (B1200264), DFT calculations have been instrumental in elucidating reaction pathways, understanding reactant interactions with catalysts, and identifying the nature of active sites.
Reaction Mechanism Elucidation
DFT calculations have been extensively applied to clarify the step-by-step mechanisms of reactions involving dimethyl oxalate, such as its synthesis via carbon monoxide (CO) oxidative coupling and its subsequent hydrogenation to valuable products like ethylene (B1197577) glycol (EG) and methyl glycolate (B3277807) (MG).
For the synthesis of DMO from CO, studies on palladium (Pd) surfaces have been prominent. DFT calculations, combined with in-situ infrared spectroscopy, have investigated the reaction mechanism of CO oxidative coupling on a Pd(111) surface. rsc.orgresearchgate.net These studies indicate that the reaction is initiated by two co-adsorbed intermediates, methoxycarbonyl (COOMe or COOCH3) and an oxalate-like species (OCCO). rsc.orgresearchgate.net The calculations suggest that C–C coupling occurs early in the process due to a low coupling barrier. rsc.orgresearchgate.net Different pathways have been explored, including the "COOCH3−COOCH3 coupling path" and a path involving an OCCOOCH3 intermediate. tyut.edu.cn On the (111) surface of Al@Pd12 and Al13@Pd42 core-shell catalysts, the optimal pathway is the coupling of two COOCH3 intermediates. acs.org In contrast, on the (100) surface of an Al6@Pd32 catalyst, the favorable pathway proceeds through the formation of OCCOOCH3. acs.org
In the hydrogenation of DMO, DFT has been used to map out the reaction networks on various catalysts. For the partial hydrogenation of DMO to methyl glycolate (MG) on Cu, Ag, Ni, and Ru catalysts, DFT calculations show a dominant reaction pathway where DMO first dissociates into methoxyl and acyl species on the catalyst surface. rsc.org This is followed by hydrogenation of these species at the carbon and oxygen atoms of the terminal carbonyl group. rsc.org Similarly, for the semi-hydrogenation of DMO to MG on single-atom Cu catalysts, both a dissociative pathway and a direct hydrogenation pathway have been investigated to understand the reaction mechanism. acs.org Studies on the deactivation of Cu/SiO₂ catalysts in DMO hydrogenation have used DFT to explore potential deactivation pathways, such as transesterification and C–C coupling, using methyl glycolate as a model reactant. x-mol.net
The dissociation of methyl nitrite (B80452) (CH₃ONO), a key component in some DMO synthesis routes, has also been studied using DFT. The catalytic dissociation of methyl nitrite on a Pd(111) surface to form adsorbed CH₃O and NO has a very low energy barrier of 0.03 eV. cip.com.cn
Adsorption and Activation of Reactants
Understanding how reactants adsorb onto and are activated by a catalyst surface is crucial for predicting catalytic activity. DFT calculations provide detailed information on adsorption energies, geometries, and the electronic changes that lead to bond activation.
In the oxidative coupling of CO to form DMO, the adsorption of CO and methoxy (B1213986) (OCH3) species on catalyst surfaces like Pd-based bimetallics is a key step. DFT studies on Pd(111), Pd–Cu(111), and Pd–Al(111) surfaces have systematically investigated the binding energies of reactants and intermediates. rsc.org The results indicate that substrates like copper and aluminum can stably support palladium. rsc.org Charge analysis from DFT calculations on Pd clusters supported on TiO₂-V revealed that catalysts transferring less charge to the CO molecule exhibit weaker CO adsorption. rsc.org This weaker binding makes the CO more prone to react with other surface species. rsc.org
For DMO hydrogenation, the interaction of DMO and hydrogen with the catalyst is critical. DFT calculations have shown that on Cu(111) and Cu₂O(111) surfaces, the presence of Cu⁺ sites strengthens the binding of reactants, products, and reaction intermediates. acs.org This enhanced binding promotes the dissociation of both DMO and H₂. acs.org The activation of reactants is also influenced by catalyst structure. For instance, indium promotion of Cu/SiO₂ catalysts is thought to enhance the ability of Cu⁰ species to activate H₂. x-mol.com DFT calculations have also been used to correlate the electronic structure of single-atom Cu catalysts with their ability to adsorb and activate MG for further hydrogenation, a key step in controlling selectivity. acs.org
Catalytic Site Identification and Interactions
DFT is a powerful tool for identifying the specific atomic sites responsible for catalytic activity and for understanding the synergistic interactions between different components of a catalyst.
In the hydrogenation of DMO over copper-based catalysts, a synergistic effect between Cu⁰ and Cu⁺ sites has been identified through DFT calculations and microkinetic analysis. acs.org DFT results suggest that Cu⁰ sites are primarily active for the initial hydrogenation steps, such as converting DMO to MG, while Cu⁺ sites are crucial for deep hydrogenation and methanol (B129727) formation. acs.orgresearchgate.net The presence of Cu⁺ sites was found to significantly increase the turnover frequency for ethylene glycol formation on Cu(111). acs.org This synergy highlights the importance of maintaining an optimal Cu⁰/Cu⁺ ratio to maximize catalytic activity. acs.org
The nature of the support material and the introduction of promoters also significantly affect the active sites. DFT studies on Pd monolayer catalysts supported on SiC with different exposed terminals (Si-terminated vs. C-terminated) showed that the substrate's electronic properties influence the adsorption energies of reactants and key intermediates, thereby altering the rate-determining step of DMO synthesis. researchgate.net Similarly, DFT calculations on Al-doped core-shell Pd clusters (e.g., Al@Pd₁₂, Al₆@Pd₃₂, Al₁₃@Pd₄₂) revealed that the surface structure of the catalyst dictates the preferred reaction pathway for DMO formation. acs.orgresearchgate.net The interaction between metal and support can also modulate the electronic structure of the active metal, as shown in studies of single-atom Cu supported on various materials, which in turn affects product selectivity in DMO hydrogenation. acs.org
Microkinetic Modeling
Microkinetic modeling bridges the gap between fundamental surface science, elucidated by methods like DFT, and macroscopic catalytic performance. It uses a detailed reaction mechanism with rate parameters, often derived from DFT calculations, to predict reaction rates, catalyst turnover frequencies (TOFs), and selectivities under realistic process conditions.
Several studies on this compound have combined DFT with microkinetic analysis. For the partial hydrogenation of DMO to methyl glycolate, a descriptor-based microkinetic analysis was performed on Cu, Ag, Ni, and Ru catalysts. rsc.org The analysis, using adsorption energies of atomic C and O as descriptors, generated a volcano-shaped activity map, identifying Cu as the most effective catalyst among the four. rsc.org A similar approach was used to study DMO synthesis on Pd-doped Ag(111) surfaces, where DFT combined with microkinetic analysis indicated that a Pd single-atom alloy surface (Pd₁-Ag(111)) exhibits the highest activity for DMO generation. tyut.edu.cn
In the context of DMO hydrogenation to ethylene glycol, microkinetic modeling has been crucial in understanding the synergistic roles of Cu⁰ and Cu⁺ sites. acs.org The model predicted that the presence of Cu⁺ sites could increase the TOF for EG formation on Cu(111) by a factor of 20 under typical operating conditions. acs.org Furthermore, microkinetic analysis has been used to elucidate the deactivation mechanism of Cu/SiO₂ catalysts, suggesting that carbon deposition arises from C–C coupling reactions of unsaturated intermediates, particularly on the Cu(111) surface. x-mol.net
Computational Fluid Dynamics (CFD) in Reactor Design
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In chemical engineering, CFD is used to model and simulate the complex interplay of fluid dynamics, heat transfer, mass transfer, and chemical reactions within a reactor.
The design and optimization of reactors for DMO hydrogenation have benefited significantly from CFD modeling. Studies have used CFD to simulate and compare the performance of different reactor types, such as packed beds, two-stage fluidized beds, and circulating fluidized beds. acs.orgsci-hub.seresearchgate.net These simulations provide detailed insights into the flow patterns, species distribution, and temperature profiles within the reactor, which are essential for design and scale-up.
Industrial Applications and Economic Perspectives
Production of Ethylene (B1197577) Glycol (EG) from Syngas
A significant application of dimethyl oxalate (B1200264) is in the production of ethylene glycol (EG) through a process that starts with synthesis gas (syngas), typically derived from coal. uwyo.educas.cn This route, often referred to as the syngas-to-ethylene glycol (StEG) process, involves the hydrogenation of DMO. sc.eduresearchgate.net The process begins with the oxidative carbonylation of carbon monoxide, a component of syngas, to form DMO. tandfonline.com This is followed by the hydrogenation of DMO to produce ethylene glycol. sc.edu
Economic Advantages of DMO-to-EG Route
The production of ethylene glycol from syngas via dimethyl oxalate offers notable economic advantages, particularly for regions with abundant coal reserves. uwyo.edu This method provides an alternative to the traditional petroleum-based route for EG production, which relies on the epoxidation and subsequent hydrolysis of ethylene. cas.cn The coal-to-ethylene glycol (CtEG) process can be more cost-effective in areas where coal is a cheaper and more readily available feedstock than petroleum. uwyo.educas.cn However, the economic viability of the CtEG process can be sensitive to market fluctuations, and an oversupply of ethylene glycol can impact its profitability. repec.org
Large-Scale Industrial Production and Plant Design
The syngas-to-ethylene glycol process has been successfully implemented on a large industrial scale. The first commercial plant with an annual capacity of 200,000 tons was commissioned in 2009, and as of 2023, over 30 such plants are in operation. tandfonline.com The design of these plants involves several key units, including a syngas generation unit (typically through coal gasification), an air separation unit, a gas purification system to remove impurities like CO2 and H2S, a DMO synthesis unit, and an ethylene glycol synthesis unit where the hydrogenation of DMO occurs. globallcadataaccess.org The process involves the circulation of materials such as methanol (B129727) and nitrogen oxides, which act as auxiliary materials in the synthesis of DMO. google.com
Production of Methyl Glycolate (B3277807) for Polyglycolic Acid (PGA)
This compound serves as a crucial intermediate for the production of methyl glycolate (MG), which is a monomer for the biodegradable polymer, polyglycolic acid (PGA). repec.orgjjmjs.com.cn The process involves the selective hydrogenation of DMO to yield methyl glycolate. rsc.orgrsc.org This application is gaining considerable attention as PGA is a high-value, biodegradable plastic with significant market potential. jjmjs.com.cnacs.org
The development of efficient catalysts is key to maximizing the conversion of DMO and the selectivity towards methyl glycolate. jjmjs.com.cn Research has explored various catalysts, including silica-supported Ni-Co alloys and P-modified Co/SiO2 catalysts, to optimize this reaction. rsc.orgrsc.org The selective hydrogenation of DMO to MG offers a promising pathway for the chemical industry to produce high-performance, environmentally friendly polymers. repec.orgrsc.org
Synthesis of Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC), a green reagent and solvent, can be synthesized from this compound through a decarbonylation reaction. thegoodscentscompany.comrsc.orgwikipedia.org This process offers an alternative to traditional DMC production methods that may involve toxic reagents like phosgene. thegoodscentscompany.com The decarbonylation of DMO to DMC can be achieved with high conversion and selectivity using catalysts such as supported cesium carbonate (Cs2CO3) on materials like HZSM-5 zeolite. rsc.org
Research has focused on optimizing reaction conditions and catalyst formulations to improve the efficiency of this synthesis route. rsc.orgsylzyhg.com For example, studies have investigated the effects of different supports, calcination temperatures, and catalyst loadings to achieve high yields of DMC. rsc.org The co-production of dimethyl carbonate alongside this compound in an integrated process has also been explored, offering potential for improved process economics. google.com
Role as a C1 Building Block in Chemical Synthesis
This compound is considered a C1 building block in chemical synthesis because it can be produced from C1 precursors like carbon monoxide and methanol. tandfonline.compsu.edu This positions DMO as a key intermediate in C1 chemistry, which focuses on converting single-carbon molecules into more complex and valuable chemicals. psu.edu The use of DMO in various condensation reactions further highlights its versatility as a building block. wikipedia.org For instance, it can be used to produce quinoxalinediones through condensation with o-phenylenediamine. wikipedia.org Its role extends to being a methylating agent in certain organic syntheses. wikipedia.orgcymitquimica.com The ability to synthesize a range of chemicals from a simple C1-derived intermediate like this compound is a significant aspect of modern industrial chemistry, offering pathways to produce essential products from non-petroleum feedstocks. psu.edu
Applications in Pharmaceutical Synthesis
This compound (DMO) serves as a crucial intermediate and reagent in the pharmaceutical industry, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). cognitivemarketresearch.compersistencemarketresearch.com Its versatility is demonstrated in several key areas of drug manufacturing.
A significant application of this compound is in the production of integrase inhibitors, a class of antiretroviral drugs used in the treatment of HIV. The rising demand for these life-saving medications has directly contributed to an increased consumption of DMO in the pharmaceutical sector. cognitivemarketresearch.compersistencemarketresearch.com It also functions as a key starting material for syntheses that produce drugs such as steroids and barbiturates. persistencemarketresearch.com
This compound is considered a versatile solvent for the production of APIs. persistencemarketresearch.com Furthermore, it is used as a methylating agent. wikipedia.org In this capacity, it presents a less toxic alternative to more hazardous traditional methylating agents like methyl iodide or dimethyl sulfate, enhancing the safety profile of certain synthetic processes. wikipedia.org The compound is also an intermediate in the synthesis of Vitamin B13. haihangchem.comsancaiindustry.com
The synthesis of other important pharmaceutical intermediates is also reliant on this compound. For instance, it can be converted to diethyl oxalate through transesterification. rsc.org Diethyl oxalate, in turn, is an intermediate in the manufacturing of drugs like phenobarbital, azathioprine, and sulfamethoxazole. rsc.org
Applications in Agrochemical Formulations
The agrochemical sector represents a primary market for this compound, where it is integral to the production of various crop protection products. persistencemarketresearch.comopenpr.com Its application as a chemical intermediate contributes to the synthesis of essential agricultural inputs that support global food production. cognitivemarketresearch.com
This compound is utilized in the manufacturing of a range of agrochemicals, including:
Insecticides persistencemarketresearch.comconnectchemicals.com
Fungicides persistencemarketresearch.comconnectchemicals.com
Herbicides connectchemicals.com
The increasing global population has led to a greater demand for agricultural output, which in turn drives the need for effective agrochemicals to enhance crop yields and productivity. persistencemarketresearch.comopenpr.com This dynamic underpins the steady demand for this compound within this sector. The market for agrochemicals is a significant segment, with one analysis projecting an incremental opportunity of tens of millions of dollars between 2022 and 2032. persistencemarketresearch.com
Beyond its role as a synthetic intermediate, this compound is also used in the formulation of mixed and nitrogenous fertilizers. sancaiindustry.com The expansion of the agricultural industry, particularly in developing economies, further solidifies the importance of this compound in this field. persistencemarketresearch.com
Other Industrial Uses (e.g., plasticizer, solvent)
Beyond its primary roles in the pharmaceutical and agrochemical industries, this compound exhibits versatility in a variety of other industrial applications, chiefly as a solvent and a plasticizer. sancaiindustry.comconnectchemicals.comchembk.com
As a solvent , this compound is effective in dissolving various substances, making it useful in several manufacturing processes. solubilityofthings.com Its applications as a solvent include the production of:
Resins cognitivemarketresearch.comopenpr.com
Esters cognitivemarketresearch.comopenpr.com
Perfumes cognitivemarketresearch.comopenpr.com
Electronic lacquers cognitivemarketresearch.compersistencemarketresearch.com
Its solubility in both water and organic solvents like acetone (B3395972) and ethanol (B145695) enhances its utility in diverse chemical contexts. solubilityofthings.com The compound's high boiling point and low reactivity make it a suitable choice for specific applications. persistencemarketresearch.com
This compound also functions as a plasticizer , an additive used to increase the flexibility or plasticity of a material. haihangchem.comchembk.com This property is valuable in the formulation of certain materials where reduced brittleness is required. haihangchem.com
Other notable industrial applications include:
Organic Synthesis : It serves as a precursor for synthesizing other chemical compounds, such as oxalic acid and various esters. solubilityofthings.com It is used in diverse condensation reactions, for example, with diamines to produce cyclic diamides like quinoxalinedione (B3055175). wikipedia.org
High-Purity Methanol : The compound is used in processes for the preparation of pure methanol. sancaiindustry.comhaihangindustry.com
Cosmetics : In the cosmetics industry, it can be used as a chelating agent. connectchemicals.com
Metal Processing and Textiles : These sectors also contribute to the consumption of this compound. persistencemarketresearch.comopenpr.com
The following table provides a summary of the diverse industrial applications of this compound:
| Industry | Specific Application | Function |
| Pharmaceutical | Synthesis of APIs (e.g., integrase inhibitors, steroids, barbiturates) | Intermediate, Reagent, Solvent |
| Agrochemical | Manufacturing of pesticides, herbicides, and fungicides | Intermediate |
| Formulation of fertilizers | Component | |
| Chemical | Production of resins, esters, perfumes, electronic lacquers | Solvent |
| Plastics/Polymers | Formulation of materials | Plasticizer |
| Organic Synthesis | Creation of other chemical compounds (e.g., quinoxalinedione) | Precursor, Reagent |
| Cosmetics | Product formulation | Chelating Agent |
Challenges and Future Research Directions
Catalyst Stability and Longevity in Industrial Applications
A primary challenge in the industrial application of dimethyl oxalate (B1200264) synthesis and its subsequent conversion is the stability and longevity of the catalysts employed. mdpi.com In the synthesis of DMO via oxidative coupling of carbon monoxide, palladium-based catalysts are standard. researchgate.net However, the industrial usage often requires a significant palladium content, which is costly. researchgate.net Furthermore, these catalysts are susceptible to deactivation. For instance, trace amounts of ammonia (B1221849) (as low as 0.002%) in the feed gas can lead to significant and not entirely reversible catalyst poisoning. bcrec.idbcrec.id This deactivation is attributed to the competitive adsorption of ammonia on the active palladium sites, hindering the desired reaction pathways, and the formation of high-boiling point nitrogen-containing compounds that block active sites. bcrec.id
In the hydrogenation of DMO to ethylene (B1197577) glycol, copper-based catalysts are widely used due to their high activity and lower cost compared to precious metals. mdpi.com However, these catalysts suffer from poor stability, often due to the agglomeration of copper nanoparticles and the loss of the silica (B1680970) support material as tetramethoxysilane (B109134) under reaction conditions. mdpi.comresearchgate.net The deactivation of Cu/SiO2 catalysts is also linked to carbon deposition, especially when high concentrations of the intermediate methyl glycolate (B3277807) are present. researchgate.netacs.org The presence of methanol (B129727), either as a solvent or a byproduct, can also contribute to deactivation through its decomposition on the copper surface. acs.org
Development of Novel and More Efficient Catalytic Systems
The development of new and more efficient catalytic systems is a major focus of current research. For the synthesis of DMO, efforts are concentrated on designing palladium-based catalysts with high activity and low palladium content through the creation of efficient nanostructured catalysts. tandfonline.com
In the hydrogenation of DMO, significant research is dedicated to improving copper-based catalysts. One approach involves creating highly dispersed and uniform copper species on supports like silica, which has been shown to achieve high DMO conversion and ethylene glycol selectivity. mdpi.com Another strategy is the development of bimetallic catalysts. For example, nickel-stabilized copper catalysts (CuNi/SiO2) have demonstrated high performance and significantly improved stability, withstanding continuous reaction for over 2000 hours. researchgate.netrsc.org The addition of promoters like nickel helps to stabilize the copper nanoparticles against deactivation. researchgate.net Silver-based catalysts, sometimes modified with nickel, are also being explored for the selective hydrogenation of DMO to methyl glycolate. mdpi.com
Enhanced Selectivity Control in Multi-Product Reactions
Dimethyl oxalate can be converted to several valuable products, making selectivity control a critical aspect of research. wikipedia.org The hydrogenation of DMO can yield methyl glycolate (MG), ethylene glycol (EG), and even ethanol (B145695), depending on the catalyst and reaction conditions. x-mol.netsci-hub.se
Achieving high selectivity for a specific product is challenging. For instance, in the hydrogenation to ethylene glycol, the reaction proceeds via the intermediate methyl glycolate. mdpi.com Preventing the further hydrogenation of the desired product is key. The development of catalysts that can selectively cleave the C-O bond while preserving the C-C bond is crucial. mdpi.com
Researchers are exploring various strategies to control selectivity. The use of different metals, such as silver-based catalysts, has shown promise for higher selectivity towards methyl glycolate. mdpi.com The modification of catalysts with promoters can also influence selectivity. For example, the addition of boron to Ag/SiO2 catalysts has been shown to enhance selectivity to methyl glycolate. researchgate.net Electrochemical methods are also being investigated, where the selectivity towards this compound or dimethyl carbonate over a gold anode can be controlled by the electrochemical potential. acs.orgacs.org
Process Optimization and Intensification
Optimizing and intensifying the processes for this compound production and conversion are key to improving economic viability and reducing environmental impact. researchgate.net Rigorous design and optimization of the entire plant-wide process for DMO synthesis from syngas are being developed. doi.orgresearchgate.net This includes optimizing key variables like the amount of methanol in the process and exploring heat integration strategies to reduce the total annual cost. doi.org
Reactive distillation is one process intensification technique being investigated for the regeneration of methyl nitrite (B80452), an intermediate in DMO synthesis. doi.orgresearchgate.net For the hydrogenation of DMO, optimizing reaction conditions such as temperature, pressure, and the molar ratio of hydrogen to DMO is crucial for maximizing the yield of ethylene glycol. aspire2050.euresearchgate.net Studies have shown that there are optimal ranges for these parameters to achieve high conversion and selectivity. aspire2050.eu The use of artificial intelligence and multi-objective optimization algorithms is also being applied to find the best operating conditions for DMO hydrogenation to maximize conversion and productivity while minimizing costs and side products. researchgate.net
Sustainable Production Routes and Green Chemistry Principles
Adhering to the principles of green chemistry is a growing priority in the chemical industry, and the production of this compound is no exception. A significant driver for the DMO route to ethylene glycol is the utilization of non-petroleum feedstocks like coal, natural gas, or biomass-derived syngas. doi.orgrsc.org This provides a more environmentally benign alternative to the conventional process that relies on ethylene from petroleum. doi.org
Addressing Side Reactions and Byproduct Formation
Side reactions and the formation of byproducts are significant challenges in the synthesis of this compound, impacting product purity and process efficiency. In the primary synthesis reaction, where carbon monoxide reacts with methyl nitrite, side reactions can produce dimethyl carbonate, methyl formate, nitrogen, and carbon dioxide. researchgate.netgoogle.comgoogle.com
In-depth Understanding of Reaction Mechanisms and Active Site Microenvironments
A fundamental understanding of the reaction mechanisms and the nature of the active sites on the catalysts is crucial for the rational design of improved catalytic systems. tandfonline.com For the synthesis of DMO, in-situ infrared spectroscopy has been used to study the reaction mechanism over Pd/α-Al2O3 catalysts. researchgate.net These studies have identified key intermediates and suggest that the reaction proceeds via the coupling of two adsorbed intermediates. researchgate.net
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation has become a powerful strategy in advancing the understanding of this compound (DMO) chemistry, from fundamental molecular behavior to large-scale industrial processes. This integrated approach allows for the prediction of properties and reaction outcomes, which can then be tested and refined through empirical studies, leading to a more rapid and targeted development of catalysts and process technologies.
Molecular Modeling and Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms involved in DMO synthesis and conversion. DFT calculations provide insights into reaction pathways, transition state energies, and the electronic structure of intermediates, which are often difficult to determine experimentally.
For instance, in the crucial process of DMO hydrogenation to ethylene glycol (EG) or methyl glycolate (MG), DFT studies have been employed to investigate the performance of various catalysts. acs.org These theoretical models help in understanding the synergistic effects between different active species, such as Cu⁰ and Cu⁺, where Cu⁰ is proposed to facilitate hydrogen dissociation and Cu⁺ activates the carbonyl groups in DMO. acs.orgmdpi.com By calculating the energy barriers for different steps in the reaction network, researchers can predict the most likely reaction pathways and identify rate-determining steps. acs.org
Furthermore, computational studies have been vital in understanding catalyst deactivation. DFT calculations combined with microkinetic modeling have been used to explore potential deactivation pathways, such as carbon deposition arising from C-C coupling of reaction intermediates on the catalyst surface. x-mol.net These theoretical insights guide the rational design of more stable and coke-resistant catalysts by suggesting modifications to the catalyst's properties, such as enhancing hydrogen activation capabilities. x-mol.net The unimolecular dissociation chemistry of DMO ions has also been investigated through a combination of vacuum ultraviolet photoionization, tandem mass spectrometry experiments, and computational studies, revealing complex fragmentation pathways. acs.org
Catalyst Design and Screening
The integration of computational and experimental techniques accelerates the discovery and optimization of catalysts for DMO reactions. Theoretical calculations can screen a wide range of potential catalyst materials and compositions, identifying promising candidates for experimental synthesis and testing.
DFT has been used to establish relationships between the electronic structure of active sites and the selectivity towards desired products like methyl glycolate. acs.org By identifying key descriptors for catalyst performance, such as the energy difference between the activation barrier for further hydrogenation and the desorption energy of the intermediate product, computational models can rapidly screen different catalyst supports and promoters. acs.org This pre-screening significantly narrows down the number of experiments required. Experimental results from catalyst testing, in turn, provide crucial data to validate and refine the computational models, leading to a continuous feedback loop that improves predictive accuracy. For example, experimental findings on the enhanced performance of boron-modified silver catalysts for MG synthesis are supported by characterization data suggesting that boron improves the dispersion of active silver particles. nih.govacs.org
Process and Reactor Optimization
At the macroscopic level, Computational Fluid Dynamics (CFD) has proven to be an invaluable tool for modeling and optimizing the reactors used in DMO production and hydrogenation. acs.orgsci-hub.se CFD simulations provide detailed information on fluid dynamics, heat and mass transfer, and reaction kinetics within different reactor configurations, such as packed beds and fluidized-bed reactors. sjtu.edu.cnsjtu.edu.cn
Researchers have developed iterative, multiscale models that couple CFD with single-particle models to describe the complex interplay between flow behavior and intraparticle diffusion and reaction in fluidized-bed reactors. sjtu.edu.cn These models can simulate the distribution of reactants and products and the temperature profile within the reactor, allowing for the optimization of operating conditions to maximize yield and selectivity. sjtu.edu.cnresearchgate.net The validation of these CFD models is achieved by comparing simulation results with experimental data from pilot-plant reactors, ensuring the model's reliability for predicting industrial-scale performance. sjtu.edu.cnresearchgate.net This integrated approach enables the investigation of reactor behavior at a relatively low computational cost and helps in designing more efficient reactor systems. sjtu.edu.cn
Spectroscopic and Structural Analysis
The combination of experimental spectroscopic techniques with quantum chemical calculations provides a detailed picture of the molecular structure and properties of this compound. Infrared (IR) spectroscopy of DMO in different states (gas, matrix-isolated, solid) has been interpreted with the aid of DFT calculations. researchgate.net This approach allows for a consistent explanation of the observed spectra, including the identification of different conformers and the effects of intermolecular interactions in the crystalline state. researchgate.net Such fundamental studies provide the accurate molecular parameters needed for more complex simulations of reaction dynamics and intermolecular interactions.
The table below summarizes the integration of various computational and experimental methods in the study of this compound.
| Research Area | Computational Method | Experimental Technique | Key Insights Gained |
| Reaction Mechanisms | Density Functional Theory (DFT), Microkinetic Modeling | Kinetic studies, Product analysis, Isotope labeling | Elucidation of reaction pathways, identification of rate-determining steps, understanding of catalyst deactivation mechanisms. acs.orgx-mol.net |
| Catalyst Design | Density Functional Theory (DFT) | Catalyst synthesis, Performance testing (conversion, selectivity), Characterization (e.g., XRD, TEM) | Rational design of catalysts with enhanced activity and stability, prediction of synergistic effects between catalyst components. acs.orgtandfonline.com |
| Reactor Optimization | Computational Fluid Dynamics (CFD), Multiscale Modeling | Pilot plant operation, Measurement of temperature and concentration profiles | Optimization of reactor design and operating conditions, improved understanding of transport phenomena. sci-hub.sesjtu.edu.cn |
| Molecular Structure | Quantum Chemical Calculations (e.g., MP2, DFT) | Infrared Spectroscopy, X-ray Crystallography | Determination of conformational preferences, interpretation of vibrational spectra, understanding of intermolecular forces. researchgate.net |
Q & A
Q. What are the common thermodynamic methods to evaluate the feasibility of DMO transesterification reactions?
Thermodynamic analysis of DMO transesterification (e.g., with ethanol to synthesize diethyl oxalate) involves calculating enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) using group contribution methods (Benson and Joback) and Watson’s formula. These parameters are derived at temperatures ranging from 323–368 K under atmospheric pressure. Experimental validation of equilibrium constants (K) and conversion rates (e.g., DMO conversion <1% error) confirms the reliability of these models. Catalytic distillation simulations further optimize conditions (e.g., molar ratio EtOH:DMO >2.10) to achieve >99.9% product purity .
Q. How are Cu-based catalysts synthesized and characterized for DMO hydrogenation to methyl glycolate (MG)?
Cu/SiO₂ catalysts are prepared via sol-gel methods, where copper precursors are co-gelled with silica supports. Key characterization techniques include:
- Surface Acidity-Basicity : NH₃/CO₂-TPD to assess active sites.
- Metal Dispersion : H₂ chemisorption or N₂O titration.
- Structural Analysis : XRD for Cu crystallite size, TEM for morphology. Optimal Cu loading (e.g., 20–40 wt%) and calcination temperatures (300–500°C) maximize MG selectivity by balancing Cu⁰/Cu⁺ active sites .
Q. What experimental protocols ensure reproducibility in DMO hydrogenation studies?
- Reactor Setup : Fixed-bed reactors with precise temperature control (150–250°C) and H₂ pressure (1–5 MPa).
- Feed Composition : DMO dissolved in methanol (1:10 molar ratio).
- Catalyst Activation : In-situ reduction in H₂ flow at 300°C for 4 hr.
- Data Reporting : Include time-on-stream (TOS) profiles, mass balances, and statistical error margins (±3%) .
Advanced Research Questions
Q. How do structural modifications of Cu-based catalysts resolve contradictions in DMO hydrogenation selectivity?
Discrepancies in MG vs. ethylene glycol (EG) selectivity arise from variations in Cu valence states (Cu⁰ vs. Cu⁺) and support interactions (e.g., SiO₂ vs. Al₂O₃). For example:
- Acid-Base Promoters : Adding CeO₂ enhances Cu⁺ sites, favoring MG (selectivity >90%) by stabilizing CH₃OCO intermediates.
- Bimetallic Systems : Ag-Cu/SBA-15 improves stability by suppressing sintering and coke formation. Microkinetic modeling and DFT studies identify rate-determining steps (e.g., H₂ dissociation on Cu⁰) to guide catalyst design .
Q. What methodologies address deactivation mechanisms in DMO hydrogenation catalysts?
Common deactivation pathways include:
- Sintering : Mitigated by doping with ZrO₂ or using mesoporous SiO₂ supports.
- Coke Formation : Reduced via H₂ co-feeding or oxidative regeneration (O₂/N₂ at 400°C).
- Poisoning : Sulfur impurities blocked by pre-treatment with ZnO adsorbents. Accelerated aging tests (e.g., 100 hr TOS) combined with post-mortem XPS/TEM reveal dominant degradation modes .
Q. How can reaction networks for DMO hydrogenation be validated using isotopic labeling and in-situ spectroscopy?
- Isotopic Tracers : ¹³C-DMO tracks carbon pathways (e.g., MG vs. EG formation).
- In-situ DRIFTS : Identifies adsorbed intermediates (*OCH₃, *HCOO⁻) on catalyst surfaces.
- SSITKA (Steady-State Isotopic Transient Kinetics) : Quantifies surface residence times of intermediates. These methods resolve ambiguities in proposed mechanisms (e.g., Langmuir-Hinshelwood vs. Eley-Rideal) .
Data Analysis & Reporting Guidelines
Q. How should researchers handle conflicting data in DMO reaction equilibrium studies?
- Error Propagation Analysis : Quantify uncertainties in ΔG calculations due to group contribution approximations.
- Sensitivity Testing : Vary input parameters (e.g., temperature ±5 K) to assess robustness.
- Cross-Validation : Compare experimental K values (e.g., 353 K) with ASPEN simulations. Discrepancies >5% warrant re-evaluation of thermodynamic models or experimental setups .
Q. What statistical frameworks are recommended for analyzing catalytic performance datasets?
- ANOVA : Tests significance of variables (e.g., Cu loading, temperature).
- PCA (Principal Component Analysis) : Identifies correlations between catalyst properties (e.g., acidity, Cu dispersion) and activity.
- Machine Learning : Predicts optimal catalyst compositions using descriptor-based models (e.g., d-band center for metal alloys) .
Ethical & Reproducibility Considerations
Q. How can non-dialyzable raw datasets from DMO studies be ethically shared?
Large datasets (e.g., GC-MS chromatograms, XRD patterns) should be deposited in repositories like Zenodo or Figshare with CC-BY licenses. Metadata must include instrument parameters (e.g., column type for GC) to ensure reproducibility .
Q. What peer-review criteria ensure methodological rigor in DMO research?
- Replicability : Detailed experimental procedures (e.g., catalyst synthesis steps, reactor configurations).
- Transparency : Full disclosure of negative results (e.g., failed catalyst formulations).
- Conflict Resolution : Address reviewer concerns about data outliers via additional control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
